molecular formula C13H18ClNO4 B14371278 N-(3-Chloro-4,5-diethoxyphenyl)-2-methoxyacetamide CAS No. 90257-06-0

N-(3-Chloro-4,5-diethoxyphenyl)-2-methoxyacetamide

Cat. No.: B14371278
CAS No.: 90257-06-0
M. Wt: 287.74 g/mol
InChI Key: OCHPGXUASMMBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4,5-diethoxyphenyl)-2-methoxyacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, two ethoxy groups, and a methoxyacetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)-2-methoxyacetamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4,5-diethoxyphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chloro-4,5-diethoxyphenyl)-2-methoxyacetamide has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4,5-diethoxyphenyl)-2-methoxyacetamide stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of both ethoxy and methoxy groups, along with the chloro substituent, makes it a versatile compound for various chemical transformations and research purposes.

Properties

CAS No.

90257-06-0

Molecular Formula

C13H18ClNO4

Molecular Weight

287.74 g/mol

IUPAC Name

N-(3-chloro-4,5-diethoxyphenyl)-2-methoxyacetamide

InChI

InChI=1S/C13H18ClNO4/c1-4-18-11-7-9(15-12(16)8-17-3)6-10(14)13(11)19-5-2/h6-7H,4-5,8H2,1-3H3,(H,15,16)

InChI Key

OCHPGXUASMMBKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)COC)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.